![molecular formula C17H25N3O4 B4129095 N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine](/img/structure/B4129095.png)
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine
Overview
Description
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine, also known as MPEEA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of asparagine derivatives and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine is not fully understood. However, it has been suggested that N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are important neurotransmitters involved in mood regulation, pain perception, and cognitive function.
Biochemical and Physiological Effects:
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has also been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal damage. In addition, N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been shown to have analgesic effects by reducing pain perception.
Advantages and Limitations for Lab Experiments
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine also has well-defined chemical properties, making it easy to study its effects on various biological systems. However, one of the limitations of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine. One area of research could be to investigate its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research could be to study the effects of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine and to identify potential drug targets for the development of new therapeutics.
Scientific Research Applications
N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. N~4~-(3-methylphenyl)-N~2~-[2-(4-morpholinyl)ethyl]asparagine has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
4-(3-methylanilino)-2-(2-morpholin-4-ylethylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-13-3-2-4-14(11-13)19-16(21)12-15(17(22)23)18-5-6-20-7-9-24-10-8-20/h2-4,11,15,18H,5-10,12H2,1H3,(H,19,21)(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLZSBWEEKYKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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